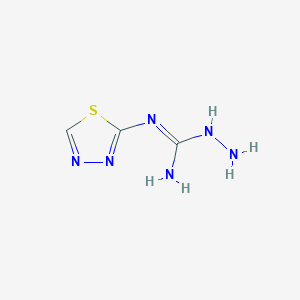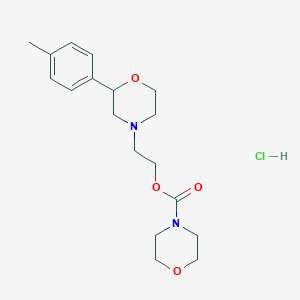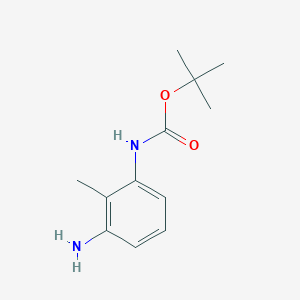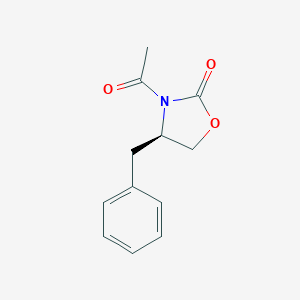
N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. TDZD-8 has been shown to have significant potential in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, including the Wnt/β-catenin pathway and the insulin signaling pathway. This compound has been shown to have a higher selectivity for GSK-3 than other kinases, making it a potent and selective inhibitor of GSK-3.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. This compound is also easy to synthesize and has a high purity, making it a cost-effective option for lab experiments. However, this compound has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, this compound has a low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has significant potential for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Future research should focus on the development of more potent and selective GSK-3 inhibitors based on the this compound scaffold. In addition, further studies are needed to investigate the effectiveness of this compound in animal models of various diseases. Finally, the potential side effects of this compound should be investigated to ensure its safety for clinical use.
合成法
N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-amino-1,3,4-thiadiazole with hydrazine hydrate and formic acid to form the intermediate this compound. The intermediate is then treated with acetic anhydride to obtain the final product, this compound.
科学的研究の応用
N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been extensively used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways. This compound has been used to study the role of GSK-3 in cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor activity in various cancer cell lines and to improve glucose metabolism in diabetic animal models. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
161155-97-1 |
|---|---|
分子式 |
C3H6N6S |
分子量 |
158.19 g/mol |
IUPAC名 |
1-amino-2-(1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C3H6N6S/c4-2(8-5)7-3-9-6-1-10-3/h1H,5H2,(H3,4,7,8,9) |
InChIキー |
NDSHVRVACAKCQE-UHFFFAOYSA-N |
異性体SMILES |
C1=NN=C(S1)/N=C(\N)/NN |
SMILES |
C1=NN=C(S1)N=C(N)NN |
正規SMILES |
C1=NN=C(S1)N=C(N)NN |
同義語 |
Hydrazinecarboximidamide, N-1,3,4-thiadiazol-2-yl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)





![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)

![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)




